Gboxin is a novel chemical compound that acts as a potent and selective inhibitor of mitochondrial Complex V, also known as ATP synthase [, , , , ]. This enzyme plays a crucial role in cellular energy production by catalyzing the synthesis of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate (Pi). By inhibiting Complex V, Gboxin disrupts oxidative phosphorylation (OXPHOS), the primary pathway for ATP generation in the mitochondria, ultimately leading to energy depletion within cells [, , , , ].
Gboxin has emerged as a promising research tool for investigating various cellular processes and disease models, particularly in the context of cancer research [, , , , , , , , , ]. Its ability to target cancer cells reliant on OXPHOS makes it a potential candidate for developing novel anti-cancer therapies [, , , , , , , , , , , ].
Gboxin exerts its effects by primarily targeting and inhibiting Complex V, a key enzyme in the mitochondrial electron transport chain responsible for ATP synthesis [, , , , ]. By binding to Complex V, Gboxin disrupts the proton gradient across the inner mitochondrial membrane, ultimately halting ATP production through OXPHOS [, , ]. This energy depletion triggers downstream effects, leading to cell cycle arrest, apoptosis (programmed cell death), and ultimately inhibiting tumor growth [, , , , , , ].
Research suggests that Gboxin exhibits selective toxicity towards cancer cells, particularly those with heightened reliance on OXPHOS for energy production, such as glioblastoma cells [, , , , , , , ].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6